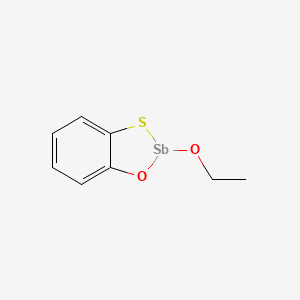![molecular formula C11H23N3O B14581141 2(1H)-Pyrimidinone, 4-[(dimethylamino)methyl]-1,3-diethyltetrahydro- CAS No. 61322-16-5](/img/structure/B14581141.png)
2(1H)-Pyrimidinone, 4-[(dimethylamino)methyl]-1,3-diethyltetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 4-[(dimethylamino)methyl]-1,3-diethyltetrahydro- is an organic compound that belongs to the class of pyrimidinones. Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group. This specific compound is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to the pyrimidinone ring. The compound also contains two ethyl groups attached to the tetrahydro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-[(dimethylamino)methyl]-1,3-diethyltetrahydro- can be achieved through various synthetic routes. One common method involves the alkylation of pyrimidinone derivatives with dimethylaminomethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-[(dimethylamino)methyl]-1,3-diethyltetrahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the pyrimidinone derivative.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Various substituted pyrimidinone compounds depending on the nucleophile used.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-[(dimethylamino)methyl]-1,3-diethyltetrahydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-[(dimethylamino)methyl]-1,3-diethyltetrahydro- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.
N,N-Dimethylaniline: An aromatic amine with a dimethylamino group.
Uniqueness
2(1H)-Pyrimidinone, 4-[(dimethylamino)methyl]-1,3-diethyltetrahydro- is unique due to its specific structural features, including the pyrimidinone ring and the tetrahydro structure with ethyl groups. These features confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
61322-16-5 |
|---|---|
Molecular Formula |
C11H23N3O |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-1,3-diethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C11H23N3O/c1-5-13-8-7-10(9-12(3)4)14(6-2)11(13)15/h10H,5-9H2,1-4H3 |
InChI Key |
PQSIVIWHRXFHKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(N(C1=O)CC)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


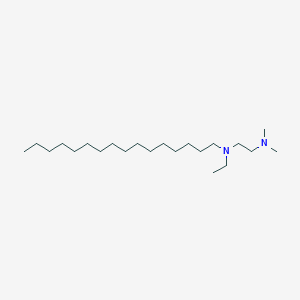
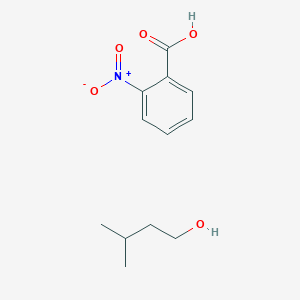
![4-(2-Phenylethenyl)-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14581087.png)
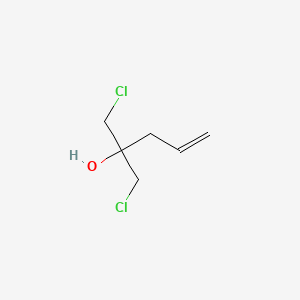
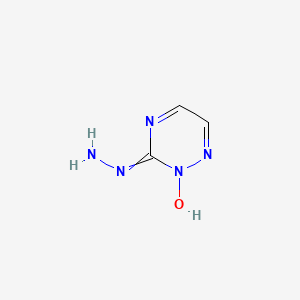
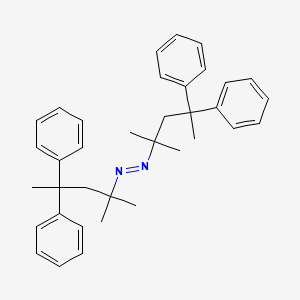
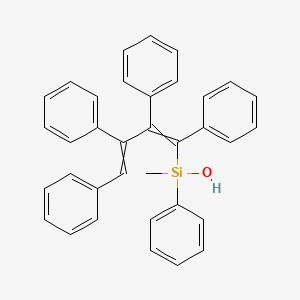
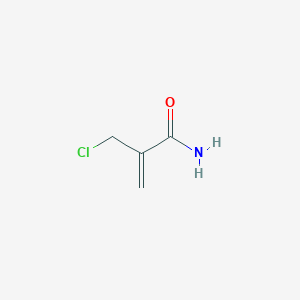
![3-Methyl-4-[2,2,2-trichloro-1-(2,4-dimethylphenyl)ethyl]benzoic acid](/img/structure/B14581128.png)
![2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14581135.png)

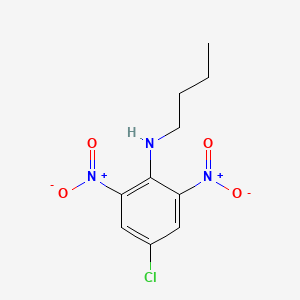
![Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]-](/img/structure/B14581148.png)
